molecular formula C14H22 B3055245 1,2,4,5-Tetraethylbenzene CAS No. 635-81-4

1,2,4,5-Tetraethylbenzene

Cat. No.: B3055245
CAS No.: 635-81-4
M. Wt: 190.32 g/mol
InChI Key: NSOYZSQQDPNCAC-UHFFFAOYSA-N
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Description

1,2,4,5-Tetraethylbenzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where four ethyl groups are substituted at the 1, 2, 4, and 5 positions on the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetraethylbenzene can be synthesized through several methods. One common approach involves the alkylation of benzene with ethyl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the tetraethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic alkylation of benzene using ethylene. The process is carried out in a reactor where benzene and ethylene are introduced along with a suitable catalyst, such as zeolites or other solid acid catalysts. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetraethylbenzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding alkane derivatives using reducing agents such as hydrogen gas in the presence of a metal catalyst.

    Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur on the benzene ring. These reactions typically require specific catalysts and conditions to proceed efficiently.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, and oxygen in the presence of a catalyst.

    Reduction: Hydrogen gas with metal catalysts like palladium or platinum.

    Substitution: Halogens (chlorine, bromine), nitric acid, and sulfuric acid with appropriate catalysts.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alkane derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

1,2,4,5-Tetraethylbenzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research on the biological activity of its derivatives is ongoing, particularly in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2,4,5-tetraethylbenzene involves its interaction with various molecular targets and pathways In oxidation reactions, the ethyl groups are susceptible to attack by oxidizing agents, leading to the formation of carboxylic acids or ketones

Comparison with Similar Compounds

1,2,4,5-Tetraethylbenzene can be compared with other similar compounds such as:

    1,2,4,5-Tetramethylbenzene (Durene): Both compounds have similar structural properties, but the substitution of ethyl groups in this compound provides different reactivity and applications.

    1,2,3,4-Tetraethylbenzene: Another isomer with different substitution patterns, leading to variations in chemical behavior and applications.

    1,2,4,5-Tetraethylcyclohexane: A saturated analog with different physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in research and industry.

Properties

IUPAC Name

1,2,4,5-tetraethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22/c1-5-11-9-13(7-3)14(8-4)10-12(11)6-2/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOYZSQQDPNCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1CC)CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275387
Record name 1,2,4,5-Tetraethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-81-4
Record name 1,2,4,5-Tetraethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4,5-Tetraethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50275387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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